molecular formula C22H23NO4 B15222897 ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate

ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate

Cat. No.: B15222897
M. Wt: 365.4 g/mol
InChI Key: WUSWARYAQHNIEC-JLHYYAGUSA-N
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Description

Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate is a complex organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in polymer chemistry, coatings, adhesives, and various other industrial processes. This particular compound features a unique structure that includes an indole moiety, which is often found in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate alkylating agents.

    Acrylate Formation: The final step involves the esterification of the indole derivative with acrylic acid or its derivatives under acidic or basic conditions to form the acrylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully chosen to minimize environmental impact and ensure the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexyl Acrylate: Known for its use in pressure-sensitive adhesives and coatings.

    Methyl Methacrylate: Widely used in the production of acrylic plastics and resins.

    Butyl Acrylate: Commonly used in the production of polymers and copolymers for coatings and adhesives.

Uniqueness

Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate stands out due to its unique indole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other acrylates in specific contexts.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl (E)-3-(5-methoxy-1-methyl-4-phenylmethoxyindol-2-yl)prop-2-enoate

InChI

InChI=1S/C22H23NO4/c1-4-26-21(24)13-10-17-14-18-19(23(17)2)11-12-20(25-3)22(18)27-15-16-8-6-5-7-9-16/h5-14H,4,15H2,1-3H3/b13-10+

InChI Key

WUSWARYAQHNIEC-JLHYYAGUSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC

Origin of Product

United States

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